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Compound of Interest

5-Chloro-2-hydroxy-2'-
Compound Name:
methylbenzophenone

Cat. No.: B8405586

Get Quote

Executive Summary

5-Chloro-2-hydroxy-2'-methylbenzophenone (CAS: Specific isomer implied, often

associated with 6280-52-0 or analogs) functions as a key intermediate in the synthesis of UV
absorbers and pharmaceutical active ingredients (e.g., benzodiazepine precursors).[1][2]

Its solubility behavior is governed by the ortho-effect: the 2'-methyl group introduces steric
hindrance that disrupts planar crystal packing more effectively than the 4-methyl isomer.[1]
Consequently, this compound typically exhibits higher solubility in non-polar and polar aprotic
solvents compared to its para-substituted analogs, while remaining practically insoluble in
water due to its high lipophilicity (logP > 3.5).[1]

Chemical Identity & Structural Impact on
Solubility[1]

The solubility of this molecule is dictated by the competition between its crystal lattice energy
and solvation enthalpy.[1]
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Feature Description Thermodynamic Impact

High aromaticity; soluble in
Core Structure Benzophenone scaffold aromatic hydrocarbons
(Toluene).[1]

Intramolecular H-bonding
between -OH and C=0
Functional Group A 5-Chloro & 2-Hydroxy reduces polarity, increasing

solubility in non-polar solvents.

[1]

Steric Hindrance: Forces the

phenyl rings out of plane.[1]

Result: Lower Melting Point (
Functional Group B 2'-Methyl (Ortho) )

Higher Solubility than 4-methyl

isomer.

Predictive Solubility Profile (Solvent Ranking)

Based on the "Like Dissolves Like" principle and data from the homologous 5-Chloro-2-
hydroxybenzophenone (CAS 85-19-8), the expected solubility ranking at 298.15 K is:

Aprotic Polar > Aromatic > Alcohols > Alkanes > Water[1]

Estimated Solubility Reference Table (298.15 K)

Values are predictive baselines derived from structural analogs (5-Chloro-2-
hydroxybenzophenone).
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Solvent Class

Representative
Solvent

Solubility
Qual.

Mole Fraction (

) Estimate

Mechanistic
Rationale

Ketones

Acetone

Very High

>0.15

Dipole-dipole
interaction
matches

carbonyl core.[1]

Esters

Ethyl Acetate

High

0.10-0.15

Good Van der
Waals match;
moderate

polarity.[1]

Alcohols

Ethanol /

Methanol

Moderate

0.02 -0.08

H-bonding
solvent; hindered
by solute's
intramolecular H-
bond.[1]

Aromatics

Toluene

Moderate-High

0.05-0.10

stacking

interactions.[1]

Alkanes

n-Heptane

Low

<0.01

Lack of polar

interactions.[1]

Water

Water

Insoluble

Hydrophobic
effect dominates.

[1]
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Critical Insight: The 2'-methyl group likely lowers the melting point (compared to the 95°C MP of

the unsubstituted analog), which theoretically increases the ideal solubility (

) in all organic solvents according to the Schréder-van Laar equation.[1]

Experimental Protocol: Laser Dynamic Method

To generate the precise solubility curve for your specific lot of 5-Chloro-2-hydroxy-2'-
methylbenzophenone, the Laser Dynamic Method is superior to gravimetric analysis due to
speed and accuracy in detecting the metastable zone width (MSZW).[1]

Workflow Diagram
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Figure 1: Laser Dynamic Solubility Measurement Workflow
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Step-by-Step Methodology

» Preparation: Weigh precisely an excess of 5-Chloro-2-hydroxy-2'-methylbenzophenone
into a double-jacketed glass vessel. Add a known mass of solvent (e.g., Ethanol).

e Setup: Insert a laser probe (or turbidity meter) and a precision thermometer (

K).
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e Dynamic Heating: Stir at 400 rpm. Increase temperature linearly at a slow rate (0.1 K/min) to
prevent thermal lag.

o Detection: Record the temperature (

) where the laser intensity reaches the baseline of the pure solvent (indicating total
dissolution).

e Replication: Repeat with varying solute/solvent ratios to construct the full polythermal curve.

Thermodynamic Modeling & Correlation

To utilize the experimental data for process design (e.g., cooling crystallization), fit the data to
the Modified Apelblat Equation. This semi-empirical model is the industry standard for
benzophenone derivatives.

Ell']he Modified Apelblat Equation

e ngcontent-ng-c2977031039="" nghost-ng-c1310870263="" class="inline ng-star-inserted">
: Mole fraction solubility.[1][3]
e ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

: Absolute temperature (K).[1]

» : Empirical parameters representing the non-ideality of the solution.

Thermodynamic Parameter Extraction
Once

are determined via regression, calculate the enthalpy (

) and entropy (

) of solution:

[1]
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Modeling Workflow

Experimental Data
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(Apelblat Model)

:
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'

Calculate
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Application:

Crystallizer Design

Figure 2: Thermodynamic Modeling Pathway

Click to download full resolution via product page
Applications in Process Development
+ Crystallization Solvent Selection:
o Anti-solvent: Water is the ideal anti-solvent due to near-zero solubility.[1]

o Primary Solvent: Ethanol or Isopropanol is recommended. They show a steep solubility-
temperature gradient (high

), enabling high recovery yields upon cooling.

¢ Purification:
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o The 2'-methyl isomer's higher solubility in non-polar solvents compared to polar impurities
allows for effective washing steps using cold n-heptane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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